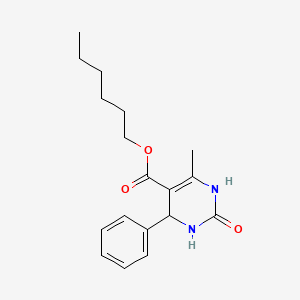![molecular formula C22H16Br2N2O3 B11697513 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE is a synthetic organic compound that features a benzoyl group and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a bromophenyl compound.
Amidation Reaction:
Coupling Reactions: The final step might involve coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield dehalogenated compounds.
Scientific Research Applications
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action for N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE: Similar structure with chlorine atoms instead of bromine.
N-(2-BENZOYL-4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDE: Similar structure with methoxy groups instead of bromine.
Uniqueness
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms can also affect the compound’s electronic properties, making it distinct from its chlorine or methoxy analogs.
Properties
Molecular Formula |
C22H16Br2N2O3 |
|---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-bromobenzamide |
InChI |
InChI=1S/C22H16Br2N2O3/c23-16-8-6-15(7-9-16)22(29)25-13-20(27)26-19-11-10-17(24)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,29)(H,26,27) |
InChI Key |
BVSBSJQBLYSULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)

![2-fluoro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697439.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11697453.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B11697455.png)
![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)
![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)

![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

